molecular formula C14H13N3OS2 B2659107 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide CAS No. 851980-41-1

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide

Cat. No.: B2659107
CAS No.: 851980-41-1
M. Wt: 303.4
InChI Key: OQLDPUYGIQCQSL-UHFFFAOYSA-N
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Description

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, linked to a thiophene-2-carbohydrazide moiety. Its synthesis via microwave-assisted eco-friendly methods highlights its accessibility for industrial and pharmaceutical applications . The compound's prototropic tautomerism and crystalline structure, confirmed by XRD and DFT studies, further underscore its structural complexity and reactivity .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-8-5-6-10-12(9(8)2)15-14(20-10)17-16-13(18)11-4-3-7-19-11/h3-7H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLDPUYGIQCQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide can be achieved through various synthetic routes. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide undergoes several types of chemical reactions, including:

Scientific Research Applications

Synthesis of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine derivatives in the presence of appropriate catalysts. The resulting compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole and thiophene exhibit promising antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity AgainstMethod Used
Compound AE. coliTurbidimetric method
Compound BS. aureusAgar diffusion method
Compound CC. albicansBroth microdilution

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is often compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HepG-210.0

Case Study on Anticancer Activity

In a recent study, a series of thiophene-linked compounds were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth in MCF-7 cells through apoptosis induction mechanisms .

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives highlighted that certain modifications to the thiophene moiety enhanced antibacterial activity against resistant strains of Staphylococcus aureus . This underscores the potential for developing new antibiotics based on the structural framework of this compound.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death . In anticancer research, it inhibits specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural uniqueness lies in its 4,5-dimethylbenzothiazole substituent, which distinguishes it from analogs like N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () and N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide (). Key differences include:

Parameter Target Compound Analogues
Core Substituents 4,5-dimethylbenzothiazole 4,6-difluorobenzothiazole () / 4,6-difluoro or unsubstituted benzothiazole ()
Electron-Donor Groups Methyl (electron-donating) Fluoro (electron-withdrawing) ()
Tautomerism Endo-imidic amide tautomer (kinetically favored) Thione tautomers (e.g., 1,2,4-triazole-3-thiones in )
Crystal System Monoclinic (P21/c space group, Z = 4) Varied (e.g., benzodioxine-based derivatives in may adopt different packing modes)
Dipole Moment >3.00 D (enhanced polarity due to planar carbonyl-thiophene alignment) Lower polarity in fluorinated analogs due to electron-withdrawing groups

Additionally, the target compound’s endo-imidic tautomer is stabilized by intramolecular H-bonding, whereas triazole-thione derivatives () favor thiol tautomers due to sulfur’s electronegativity .

Thermal and Kinetic Stability

The target compound exhibits thermal stability up to 136–138°C (mp) and follows isoconversional kinetics (FWO and KAS models) with activation energy ($E_a$) profiles suitable for pharmaceutical formulation . Comparatively, 1,2,4-triazole-thiones () decompose at higher temperatures (>200°C) due to aromatic stability, but their synthesis requires harsher reflux conditions .

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and related case studies.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a thiophene ring and a carbohydrazide functional group. This unique structure may contribute to its diverse biological activities.

Structural Formula

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that the benzothiazole moiety plays a crucial role in this activity.

Anticancer Properties

Case Study: Antiproliferative Activity

A recent investigation evaluated the antiproliferative effects of several benzothiazole derivatives on different cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited micromolar activity against HeLa (cervical cancer) and other cell lines. The most potent derivatives had IC50 values below 10 µM .

Enzyme Inhibition

Cyclin-dependent Kinase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of cyclin-dependent kinases (CDKs). Compounds with similar structures have been reported to inhibit CDK5, which is implicated in various cancers and neurodegenerative diseases. The binding affinity and mechanism of action are essential for understanding its therapeutic potential .

Anti-inflammatory Activity

Recent studies have also indicated that benzothiazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. These compounds have shown promising results in reducing inflammation in various animal models .

Research Findings Summary

Biological Activity Mechanism/Target Efficacy References
AntimicrobialBacterial inhibitionEffective against multiple strains
AnticancerCell proliferationIC50 < 10 µM in HeLa cells
Enzyme InhibitionCDK5Moderate potency reported
Anti-inflammatoryCOX inhibitionSignificant reduction in inflammation

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